molecular formula C13H14N2O2S B2737013 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid CAS No. 181811-44-9

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2737013
CAS No.: 181811-44-9
M. Wt: 262.33
InChI Key: RSOHLDYQGWVCCJ-UHFFFAOYSA-N
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Description

“1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid” is a chemical compound . It consists of a piperidine ring, which is a common structural motif in many pharmaceuticals , and a benzothiazol-2-yl group .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Piperidine derivatives are synthesized using various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring and a benzothiazol-2-yl group . The piperidine ring is a six-membered heterocyclic ring with one nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

Synthesis of derivatives related to 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid has shown promising antimicrobial activity. Research has demonstrated the creation of various compounds with potential antibacterial and antifungal effects. Specifically, studies highlight the synthesis and microbial studies of new pyridine derivatives, revealing variable and modest activity against bacterial and fungal strains. This includes research by Patel and Agravat (2007, 2011) and Shafi et al. (2021), who explored the antimicrobial efficacy of piperidine substituted benzothiazole derivatives and other related compounds. These findings suggest a significant potential for developing new antimicrobial agents based on the structural backbone of this compound and its derivatives (Patel, Agravat, & Shaikh, 2011), (Patel & Agravat, 2007), (Shafi, Rajesh, & Senthilkumar, 2021).

Cancer Research

Compounds bearing the this compound motif have also been investigated for their potential in cancer treatment. The aurora kinase inhibitor study, for example, suggests that derivatives could inhibit Aurora A, a protein associated with cancer cell proliferation. This points to the possibility of using these compounds in the development of new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Characterization

Considerable research has been dedicated to the synthesis, characterization, and evaluation of derivatives for their biological activities. Studies involve the creation of novel compounds through chemical reactions, showcasing the versatility of this compound as a core structure for further chemical modifications. These efforts have yielded compounds with potential antimicrobial, antifungal, and anticancer activities, underscoring the importance of this chemical scaffold in drug development and medicinal chemistry. Notably, the work of Patel, Agravat, and Shaikh (2010) and other researchers exemplifies the ongoing exploration of the chemical space around this molecule for diverse biological applications (Patel, Agravat, & Shaikh, 2010).

Molecular Docking Studies

Molecular docking studies have provided insights into how derivatives of this compound might interact with biological targets. This includes investigations into their binding affinity with estrogen and progesterone receptors, which are relevant in the context of breast cancer research. Such studies are crucial for understanding the mechanism of action of these compounds and guiding the design of more effective therapeutic agents (Shirani, Maleki, Asadi, & Dinari, 2021).

Future Directions

Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the study and application of “1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid” and similar compounds have a promising future in the field of drug discovery .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOHLDYQGWVCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181811-44-9
Record name 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
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